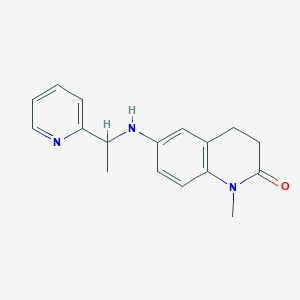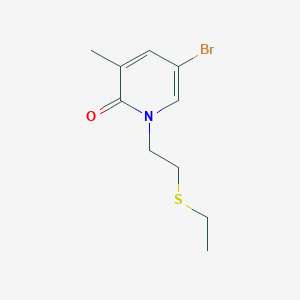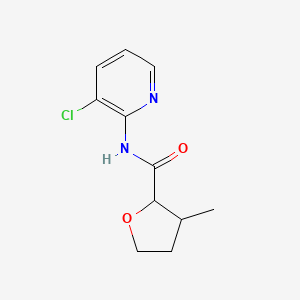![molecular formula C19H20N4O B7642133 N-[3-(1,3-oxazol-2-yl)phenyl]-1-pyridin-2-ylpiperidin-4-amine](/img/structure/B7642133.png)
N-[3-(1,3-oxazol-2-yl)phenyl]-1-pyridin-2-ylpiperidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(1,3-oxazol-2-yl)phenyl]-1-pyridin-2-ylpiperidin-4-amine, also known as Compound A, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. It belongs to the class of piperidine compounds and has been shown to exhibit potent activity against several disease targets.
Mécanisme D'action
The mechanism of action of N-[3-(1,3-oxazol-2-yl)phenyl]-1-pyridin-2-ylpiperidin-4-amine A is not fully understood, but it is believed to act through multiple pathways. It has been reported to inhibit the activity of several enzymes, including histone deacetylases and protein kinases. It has also been shown to modulate the activity of transcription factors, such as NF-κB and STAT3.
Biochemical and Physiological Effects:
This compound A has been shown to have several biochemical and physiological effects. It has been reported to induce cell cycle arrest and apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and improve cognitive function. Additionally, it has been shown to modulate the activity of several signaling pathways, including the PI3K/Akt and MAPK pathways.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-[3-(1,3-oxazol-2-yl)phenyl]-1-pyridin-2-ylpiperidin-4-amine A is its potent activity against multiple disease targets. It has also been shown to have good pharmacokinetic properties, including good oral bioavailability and stability. However, one of the limitations of this compound A is its relatively low solubility, which can make it difficult to formulate for in vivo studies.
Orientations Futures
There are several future directions for the research on N-[3-(1,3-oxazol-2-yl)phenyl]-1-pyridin-2-ylpiperidin-4-amine A. One of the areas of interest is its potential application in combination therapy for cancer treatment. Additionally, further studies are needed to fully understand its mechanism of action and identify additional disease targets. Furthermore, the development of more soluble analogs of this compound A could improve its in vivo efficacy and facilitate its use in preclinical and clinical studies.
In conclusion, this compound A is a promising small molecule with potential therapeutic applications in various disease areas. Its potent activity against multiple disease targets and good pharmacokinetic properties make it an attractive candidate for further research and development.
Méthodes De Synthèse
N-[3-(1,3-oxazol-2-yl)phenyl]-1-pyridin-2-ylpiperidin-4-amine A can be synthesized through a multi-step process involving the reaction of various reagents. One of the commonly used methods involves the reaction of 2-bromo-1-(3-(1,3-oxazol-2-yl)phenyl)ethanone with 2-(pyridin-2-yl)piperidine in the presence of a base, followed by reduction of the resulting intermediate.
Applications De Recherche Scientifique
N-[3-(1,3-oxazol-2-yl)phenyl]-1-pyridin-2-ylpiperidin-4-amine A has been extensively studied for its potential therapeutic applications in various disease areas, including cancer, inflammation, and neurological disorders. Several studies have reported its ability to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound A has been reported to have neuroprotective effects and improve cognitive function.
Propriétés
IUPAC Name |
N-[3-(1,3-oxazol-2-yl)phenyl]-1-pyridin-2-ylpiperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c1-2-9-20-18(6-1)23-11-7-16(8-12-23)22-17-5-3-4-15(14-17)19-21-10-13-24-19/h1-6,9-10,13-14,16,22H,7-8,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFPAJQNUKQIWDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC2=CC=CC(=C2)C3=NC=CO3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-Chloro-3-fluorophenyl)-3-[(5-methyl-1,2-oxazole-3-carbonyl)amino]propanoic acid](/img/structure/B7642053.png)
![5-Butan-2-yl-3-[[2-(1-methylpyrazol-4-yl)phenyl]methyl]imidazolidine-2,4-dione](/img/structure/B7642064.png)
![3-[Cyclopropyl-[2-(furan-3-yl)-1,3-thiazole-5-carbonyl]amino]-2-methylpropanoic acid](/img/structure/B7642066.png)
![N-[2-methyl-3-(thiomorpholin-4-ylmethyl)phenyl]-1,2,3,5,6,7,8,8a-octahydroindolizin-7-amine](/img/structure/B7642072.png)
![3-[Cyclopropyl-(4-imidazol-1-ylbenzoyl)amino]-2-methylpropanoic acid](/img/structure/B7642074.png)
![(5S)-3-[[2-(3,5-dimethylpyrazol-1-yl)phenyl]methyl]-5-propan-2-ylimidazolidine-2,4-dione](/img/structure/B7642081.png)
![3-[Cyclopropyl-[2-(2-fluorophenyl)propanoyl]amino]-2-methylpropanoic acid](/img/structure/B7642095.png)


![3-[cyclopropyl-(4-fluoro-1H-indole-2-carbonyl)amino]-2-methylpropanoic acid](/img/structure/B7642120.png)

![3-[Cyclopent-3-ene-1-carbonyl(cyclopropyl)amino]-2-methylpropanoic acid](/img/structure/B7642139.png)
![3-[Cyclopropyl-[5-(2-methyl-1,3-thiazol-4-yl)furan-3-carbonyl]amino]-2-methylpropanoic acid](/img/structure/B7642154.png)
![1-(4-methyl-1,3-thiazol-2-yl)-N-[3-(1,3-oxazol-2-yl)phenyl]piperidin-4-amine](/img/structure/B7642163.png)